molecular formula C8H16ClNO3 B1378866 2-Amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride CAS No. 1423024-68-3

2-Amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride

Cat. No.: B1378866
CAS No.: 1423024-68-3
M. Wt: 209.67 g/mol
InChI Key: VRZUFWWECUCQHC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride typically involves the reaction of 5,5-dimethyl-4-oxohexanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of enzymatic reactions, depending on the context. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5,5-dimethyl-4-oxohexanoic acid hydrochloride is unique due to the presence of both an amino group and a keto group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

2-amino-5,5-dimethyl-4-oxohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-8(2,3)6(10)4-5(9)7(11)12;/h5H,4,9H2,1-3H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZUFWWECUCQHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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